molecular formula C30H38N2O2 B12378590 Elacestrant-d6

Elacestrant-d6

Cat. No.: B12378590
M. Wt: 464.7 g/mol
InChI Key: SIFNOOUKXBRGGB-NHTVLLMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elacestrant-d6 is a deuterated form of Elacestrant, a selective estrogen receptor degrader (SERD). Elacestrant is a non-steroidal small molecule that acts as an estrogen receptor antagonist. It is primarily used in the treatment of estrogen receptor-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Elacestrant.

Preparation Methods

The synthesis of Elacestrant-d6 involves the incorporation of deuterium atoms into the Elacestrant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the use of deuterated reagents and solvents under specific reaction conditions. Industrial production methods for this compound are similar to those of Elacestrant, with additional steps to ensure the incorporation of deuterium .

Chemical Reactions Analysis

Elacestrant-d6 undergoes various chemical reactions, including:

Scientific Research Applications

Elacestrant-d6 is widely used in scientific research for various applications:

Mechanism of Action

Elacestrant-d6 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding blocks the transcriptional activity of the estrogen receptor and promotes its degradation. The degradation of the estrogen receptor leads to a decrease in estrogen signaling, which is crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the proteasomal degradation pathway .

Comparison with Similar Compounds

Elacestrant-d6 is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

    Fulvestrant: Another selective estrogen receptor degrader, but it is not orally bioavailable and requires intramuscular administration.

    Amcenestrant (SAR439859): A selective estrogen receptor degrader currently in phase III clinical trials.

    Giredestrant (GDC-9545): Another selective estrogen receptor degrader in clinical development.

    Camizestrant (AZD9833): A selective estrogen receptor degrader also in phase III clinical trials

This compound offers improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to these similar compounds .

Properties

Molecular Formula

C30H38N2O2

Molecular Weight

464.7 g/mol

IUPAC Name

(6R)-1,3,4-trideuterio-6-[2,3,5-trideuterio-6-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i12D,13D,14D,15D,19D,20D

InChI Key

SIFNOOUKXBRGGB-NHTVLLMVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C[C@@H](CC2)C3=C(C(=C(C(=C3[2H])[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)[2H])O)[2H]

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.